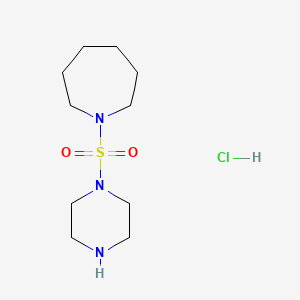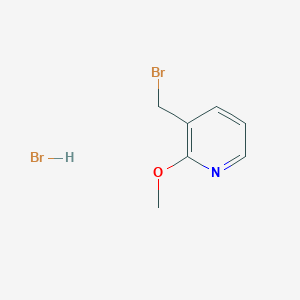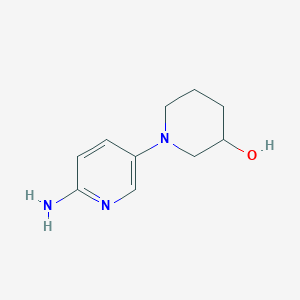
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has shown promising results in various studies, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Synthesis and Characterization
- Antimicrobial Activity : A series of compounds including azetidin-2-one based phenyl sulfonyl pyrazoline derivatives were synthesized and demonstrated significant antimicrobial activities. These compounds were characterized using IR, 1H NMR spectroscopy, and their antibacterial and antifungal activities were assessed using the broth dilution method (Shah et al., 2014).
- Thromboxane Receptor Antagonism : Enantiomers of a compound containing the 4-chlorophenyl sulfonyl group were synthesized and evaluated for their in vitro activity as thromboxane receptor antagonists and thromboxane synthase inhibitors. The study highlights the synthesis process and pharmacological profile of these compounds (Bhagwat et al., 1993).
- Antitubercular and Antimicrobial Activities : New pyrimidine-azitidinone analogues were synthesized and their antimicrobial and antitubercular activities were evaluated, providing insights into the potential design of antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Applications in Material Science
- Corrosion Inhibition : A study on the synthesis, structural characterization, and corrosion inhibition properties of a new pyrrole derivative highlights its effectiveness in protecting steel surfaces. This research includes theoretical and electrochemical studies to support the compound's application as a corrosion inhibitor (Louroubi et al., 2019).
Chemical Reactions and Protective Groups
- Protective Groups in Synthesis : Research on the use of sulfonyl groups as protective groups for imides, azinones, and other compounds reveals their utility in organic synthesis, demonstrating efficient conjugate additions and removal methods (Petit et al., 2014).
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-3-5-13(6-4-12)22(20,21)14-9-18(10-14)15(19)11-17-7-1-2-8-17/h1-8,14H,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQANPTYGHNOMPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

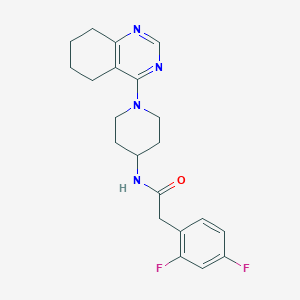

![3-[(5-chloro-2-methoxyphenyl)amino]-N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2367423.png)
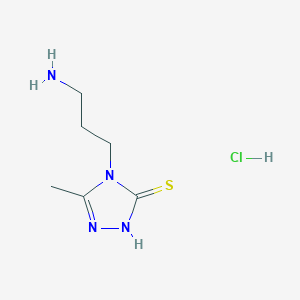
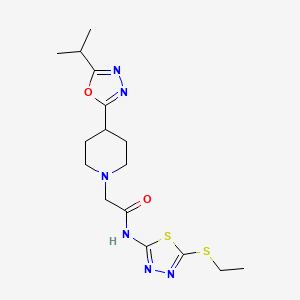
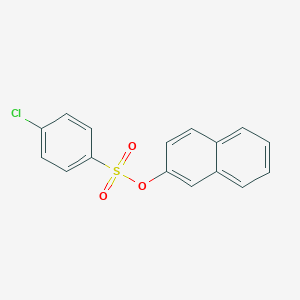
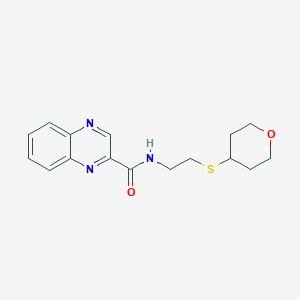
![6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2367430.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2367438.png)
